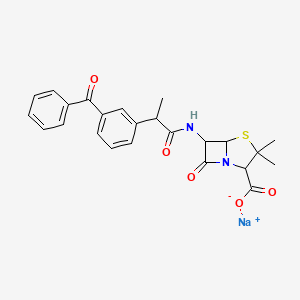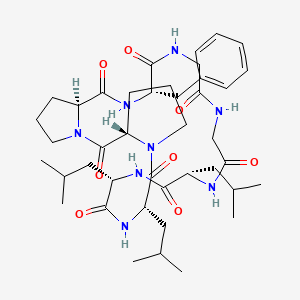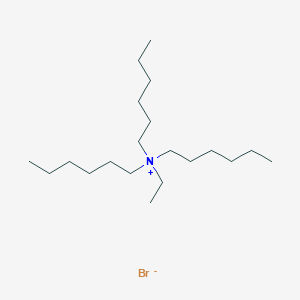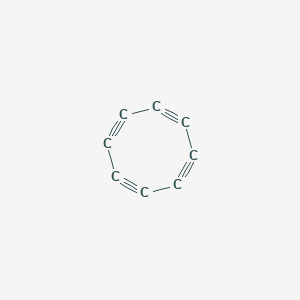
Ketocillin (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketocillin (sodium) is a semisynthetic penicillin compound known for its antibacterial properties. It is primarily used in scientific research and not for human or veterinary use . The chemical formula for Ketocillin (sodium) is C24H23N2NaO5S, and it has a molecular weight of 474.51 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ketocillin (sodium) involves the modification of natural penicillin compounds. The process typically includes the acylation of the penicillin nucleus with specific acyl chlorides under controlled conditions. The reaction is carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of Ketocillin (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is usually produced in solid powder form and stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Ketocillin (sodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent penicillin compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acyl side chain
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Parent penicillin compound.
Substitution: Various substituted penicillin derivatives
Aplicaciones Científicas De Investigación
Ketocillin (sodium) is widely used in scientific research due to its antibacterial properties. Its applications include:
Chemistry: Used as a model compound for studying penicillin derivatives.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.
Medicine: Investigated for potential therapeutic applications in treating bacterial infections.
Industry: Used in the development of new antibacterial agents and formulations .
Mecanismo De Acción
Ketocillin (sodium) exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This inhibition leads to cell lysis and ultimately the death of the bacterial cell .
Comparación Con Compuestos Similares
Similar Compounds
Methicillin: Another semisynthetic penicillin with similar antibacterial properties.
Oxacillin: Known for its resistance to beta-lactamase enzymes.
Nafcillin: Similar to oxacillin but with a different side chain structure
Uniqueness
Ketocillin (sodium) is unique due to its specific acyl side chain, which imparts distinct antibacterial properties and resistance to certain bacterial enzymes. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C24H23N2NaO5S |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
sodium;6-[2-(3-benzoylphenyl)propanoylamino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C24H24N2O5S.Na/c1-13(15-10-7-11-16(12-15)18(27)14-8-5-4-6-9-14)20(28)25-17-21(29)26-19(23(30)31)24(2,3)32-22(17)26;/h4-13,17,19,22H,1-3H3,(H,25,28)(H,30,31);/q;+1/p-1 |
Clave InChI |
NZXCOWFCUGWKEB-UHFFFAOYSA-M |
SMILES canónico |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[3-Methyl-4-[3,4,5-trihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid](/img/structure/B14079716.png)
![methyl [8-(3-chlorophenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14079723.png)


![2-(6-Ethyl-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079740.png)

![4-{[(4-Methylphenyl)methyl]sulfanyl}phenol](/img/structure/B14079747.png)
![2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid](/img/structure/B14079750.png)
![4-(3-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079752.png)

![1-[3-(Benzyloxy)phenyl]-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079776.png)



